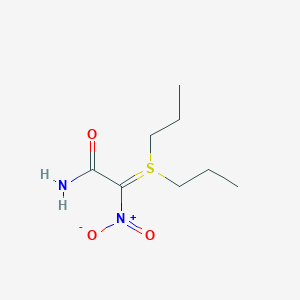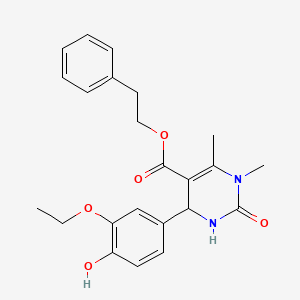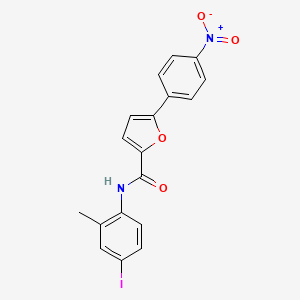
2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide
Übersicht
Beschreibung
2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide is an organic compound characterized by the presence of a nitro group and a sulfanylidene group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide typically involves the reaction of dipropyl sulfide with nitroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylidene group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dipropyl-λ4-sulfanylidene)-2-nitroacetate
- Benzenesulfonamide, N-(dipropyl-λ4-sulfanylidene)-4-methyl-
Uniqueness
2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
2-(dipropyl-λ4-sulfanylidene)-2-nitroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-3-5-14(6-4-2)8(7(9)11)10(12)13/h3-6H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLLVVLLISAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=C(C(=O)N)[N+](=O)[O-])CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The mechanism of action and downstream effects of "NoName" compounds vary widely depending on the specific compound and its target.
- For instance, in a study on Alzheimer's disease, a compound referred to as "noname 3" was computationally designed to target the PSEN-1 protein. [] While the exact interaction mechanism wasn't elaborated upon, this targeting aimed to inhibit PSEN-1 binding, potentially reducing amyloid-beta accumulation in the brain. []
- In another study, "NoName" referred to a pesticide tested on wolf spiders. [] This pesticide, when applied to the spiders, led to observable effects on their mortality, behavior, and feeding rate, highlighting its potential impact on the nervous system. []
ANone: Specific structural information, including molecular formula, weight, and spectroscopic data, is not provided for most of the "NoName" compounds in the provided research abstracts. This lack of detailed chemical characterization makes it difficult to draw definitive conclusions about their structure-activity relationships or to compare them directly.
ANone: The performance and application of "NoName" compounds under different conditions are highly dependent on their chemical nature, which isn't explicitly provided in the abstracts.
ANone: Computational methods play a crucial role in studying "NoName" compounds, especially when direct experimental data is limited.
- In one study, researchers utilized quantum mechanical simulations and theoretical computations to design SiCH films with specific properties. [] These simulations helped identify ideal dielectric materials for use as cap layers in ultra-large-scale integrated devices, demonstrating the power of computational chemistry for material design. []
- Another study used molecular modeling to investigate 2,4-disubstituted imidazopyridines as potential anti-malarial agents. [] They developed an atom-based 3D-QSAR model and conducted molecular docking and ADMET analysis to identify promising lead compounds and predict their potential for drug development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5074800.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5074824.png)
![10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5074831.png)
![Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B5074839.png)
![2-(2-bromo-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5074841.png)


![2-chloro-N-[2-(5-methoxy-2-furoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5074862.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5074869.png)
![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5074874.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5074882.png)
![3-[(2-hydroxy-5-methylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5074892.png)
![N-[4-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5074897.png)
